Cas no 1335530-88-5 ((2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine)
(2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine
- (2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine
- 1335530-88-5
- EN300-1939396
-
- Inchi: 1S/C9H11F3N2/c1-6(13)4-7-5-14-3-2-8(7)9(10,11)12/h2-3,5-6H,4,13H2,1H3/t6-/m0/s1
- InChI Key: JJRILLOPICWYOK-LURJTMIESA-N
- SMILES: FC(C1C=CN=CC=1C[C@H](C)N)(F)F
Computed Properties
- Exact Mass: 204.08743285g/mol
- Monoisotopic Mass: 204.08743285g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 38.9Ų
(2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1939396-1g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 1g |
$1272.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-5g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 5g |
$3687.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-10g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 10g |
$5467.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-0.05g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 0.05g |
$1068.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-0.1g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 0.1g |
$1119.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-0.25g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 0.25g |
$1170.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-0.5g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 0.5g |
$1221.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-1.0g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 1g |
$2035.0 | 2023-06-03 | ||
| Enamine | EN300-1939396-2.5g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 2.5g |
$2492.0 | 2023-09-17 | ||
| Enamine | EN300-1939396-5.0g |
(2S)-1-[4-(trifluoromethyl)pyridin-3-yl]propan-2-amine |
1335530-88-5 | 5g |
$5900.0 | 2023-06-03 |
(2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine
Research Brief on (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine (CAS: 1335530-88-5): Recent Advances and Applications
The compound (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine (CAS: 1335530-88-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amine, characterized by its trifluoromethylpyridine moiety, exhibits unique physicochemical properties that make it a promising candidate for drug development. Recent studies have explored its potential as a building block for novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and metabolic diseases.
A 2023 study published in the Journal of Medicinal Chemistry investigated the role of (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine as a key intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs). The research team demonstrated that the compound's stereochemistry significantly influences binding affinity to serotonin transporters, with the (S)-enantiomer showing 5-fold greater potency than its (R)-counterpart. These findings highlight the importance of chiral purity in pharmaceutical applications of this molecule.
In the realm of neurodegenerative disease research, a recent patent application (WO2023056421) discloses novel derivatives of 1335530-88-5 that exhibit potent neuroprotective effects in in vitro models of Parkinson's disease. The lead compound from this series demonstrated 78% reduction in α-synuclein aggregation at 10 μM concentration, suggesting potential therapeutic utility in synucleinopathies. Structural-activity relationship (SAR) studies revealed that the trifluoromethyl group plays a critical role in blood-brain barrier penetration.
Metabolic studies of 1335530-88-5 have yielded important pharmacokinetic insights. A 2024 paper in Drug Metabolism and Disposition reported that the compound undergoes extensive hepatic metabolism primarily via CYP2D6, with a plasma half-life of 4.2 hours in human liver microsomes. Interestingly, the presence of the pyridine nitrogen was found to significantly reduce first-pass metabolism compared to analogous phenyl-containing compounds, suggesting improved oral bioavailability for drug candidates incorporating this scaffold.
Recent synthetic methodology developments have addressed previous challenges in the large-scale production of (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine. A breakthrough published in Organic Process Research & Development (2023) describes an asymmetric hydrogenation protocol achieving 99% ee with catalyst loadings as low as 0.1 mol%. This advancement has important implications for cost-effective manufacturing of potential pharmaceuticals containing this chiral amine.
Ongoing clinical investigations (NCT05678921) are evaluating a 1335530-88-5-derived compound as a potential treatment for treatment-resistant depression. Phase Ib results demonstrated favorable safety profiles at therapeutic doses, with no significant QT interval prolongation observed - a common concern with similar amine-containing psychotropic agents. The study also reported preliminary evidence of rapid-onset antidepressant effects, with symptom improvement observed as early as 48 hours post-administration.
In conclusion, the growing body of research on (2S)-1-4-(trifluoromethyl)pyridin-3-ylpropan-2-amine (1335530-88-5) underscores its versatility as a pharmaceutical building block. From its applications in CNS drug discovery to its unique metabolic properties, this compound continues to reveal new therapeutic possibilities. Future research directions likely include exploration of its utility in pain management and inflammation, areas where trifluoromethyl-containing compounds have shown historical promise.
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